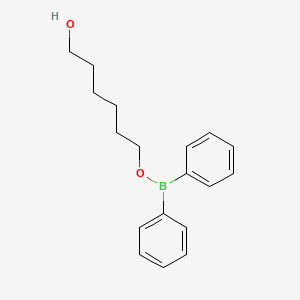

Borinic acid, diphenyl-, 6-hydroxyhexyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide borinique, diphényl-, ester de 6-hydroxyhexyle est un composé organoboré unique. Il se caractérise par la présence d’un atome de bore lié à deux groupes phényles et à un groupe ester de 6-hydroxyhexyle. Ce composé fait partie de la classe plus large des acides boriniques, connus pour leurs propriétés chimiques et leur réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide borinique, diphényl-, ester de 6-hydroxyhexyle implique généralement la réaction de l’acide diphenylborinique avec le 6-hydroxyhexanol. La réaction est généralement effectuée dans des conditions anhydres pour éviter l’hydrolyse de l’acide borinique. Une méthode courante implique l’utilisation d’un agent déshydratant tel que le chlorure de thionyle ou le trichlorure de phosphore pour faciliter le processus d’estérification.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la distillation et la recristallisation sont utilisées pour obtenir le composé à haute pureté.

Types de réactions :

Oxydation : L’acide borinique, diphényl-, ester de 6-hydroxyhexyle peut subir des réactions d’oxydation pour former des acides boroniques ou des borates.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool, modifiant la réactivité du composé.

Substitution : Le composé peut participer à des réactions de substitution, en particulier en présence de nucléophiles, conduisant à la formation de divers dérivés.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’hypochlorite de sodium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions douces pour réaliser la substitution.

Principaux produits formés :

Oxydation : Acides boroniques ou borates.

Réduction : Dérivés alcooliques.

Substitution : Divers esters d’acide borinique substitués.

4. Applications de la recherche scientifique

L’acide borinique, diphényl-, ester de 6-hydroxyhexyle a une large gamme d’applications dans la recherche scientifique :

Biologie : La capacité du composé à former des complexes stables avec les diols le rend utile dans l’étude de la chimie des glucides et de l’inhibition enzymatique.

Industrie : Il est utilisé dans la production de polymères et de matériaux aux propriétés optiques et électroniques uniques.

Applications De Recherche Scientifique

Borinic acid, diphenyl-, 6-hydroxyhexyl ester has a wide range of applications in scientific research:

Biology: The compound’s ability to form stable complexes with diols makes it useful in the study of carbohydrate chemistry and enzyme inhibition.

Industry: It is used in the production of polymers and materials with unique optical and electronic properties.

Mécanisme D'action

Le mécanisme d’action de l’acide borinique, diphényl-, ester de 6-hydroxyhexyle implique sa capacité à se coordonner avec divers groupes fonctionnels. L’atome de bore, étant déficient en électrons, peut former des complexes stables avec des espèces riches en électrons telles que les alcools, les diols et les amino-alcools. Cette capacité de coordination sous-tend sa réactivité dans les réactions de couplage croisé et son potentiel comme inhibiteur enzymatique .

Composés similaires :

Acides boroniques : Ces composés ont une liaison bore-oxygène et deux liaisons carbone-bore, ce qui les rend moins réactifs que les acides boriniques.

Borates : Ce sont des composés de bore entièrement oxydés avec trois liaisons bore-oxygène.

Esters boroniques : Ces composés sont similaires mais généralement plus stables et moins réactifs que les acides boriniques.

Unicité : L’acide borinique, diphényl-, ester de 6-hydroxyhexyle est unique en raison de son acidité de Lewis accrue et de sa capacité à former des complexes stables avec une variété de groupes fonctionnels. Cela le rend particulièrement utile en catalyse et comme réactif en synthèse organique .

Comparaison Avec Des Composés Similaires

Boronic Acids: These compounds have one boron-oxygen bond and two carbon-boron bonds, making them less reactive than borinic acids.

Borates: These are fully oxidized boron compounds with three boron-oxygen bonds.

Boronic Esters: These compounds are similar but typically more stable and less reactive than borinic acids.

Uniqueness: Borinic acid, diphenyl-, 6-hydroxyhexyl ester is unique due to its enhanced Lewis acidity and ability to form stable complexes with a variety of functional groups. This makes it particularly useful in catalysis and as a reagent in organic synthesis .

Propriétés

Numéro CAS |

115169-07-8 |

|---|---|

Formule moléculaire |

C18H23BO2 |

Poids moléculaire |

282.2 g/mol |

Nom IUPAC |

6-diphenylboranyloxyhexan-1-ol |

InChI |

InChI=1S/C18H23BO2/c20-15-9-1-2-10-16-21-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,20H,1-2,9-10,15-16H2 |

Clé InChI |

XFVIMAWQIDPRAU-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.